molecular formula ClH3O B8583324 Hydrochloric acid, monohydrate CAS No. 32754-98-6

Hydrochloric acid, monohydrate

Cat. No.: B8583324
CAS No.: 32754-98-6
M. Wt: 54.47 g/mol
InChI Key: DKAGJZJALZXOOV-UHFFFAOYSA-N
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Description

Hydrochloric acid, monohydrate is a useful research compound. Its molecular formula is ClH3O and its molecular weight is 54.47 g/mol. The purity is usually 95%.
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Scientific Research Applications

Industrial Applications

Hydrochloric acid is integral to many industrial processes. The following table summarizes the primary industrial applications of hydrochloric acid:

Application Description Percentage of Use
Steel PicklingUsed to remove rust and scale from steel surfaces.18%
Oil Well AcidizingEnhances oil recovery by dissolving rock formations to increase porosity.18%
Food ManufacturingUtilized in food processing, including the production of hydrolyzed vegetable protein and sauces.26%
Calcium Chloride ProductionNeutralization with limestone produces calcium chloride for deicing and dust control.10%
Chemical SynthesisActs as a catalyst in producing organic chemicals like vinyl chloride and bisphenol A.15%
Water TreatmentUsed for pH control in drinking water and wastewater treatment processes.13%

Food Industry

In the food industry, hydrochloric acid is employed for various purposes:

  • Acidification : It is used to adjust the pH of food products, enhancing flavor and preservation.
  • Gelatin Production : Hydrochloric acid assists in the extraction of gelatin from animal bones.
  • Synthetic Sweeteners : It plays a role in the production of sweeteners such as aspartame.

The acid's ability to maintain product quality while ensuring safety makes it a critical component in food manufacturing processes .

Pharmaceutical Applications

Hydrochloric acid serves multiple roles in the pharmaceutical industry:

  • Catalyst in Synthesis : It is used to facilitate the synthesis of various drugs, including ascorbic acid.
  • pH Control : Essential for maintaining optimal pH levels during drug formulation.
  • Deionization : Employed in water purification processes crucial for pharmaceutical manufacturing .

Environmental Applications

Hydrochloric acid is also significant in environmental management:

  • Wastewater Treatment : Used for neutralizing alkaline waste streams and adjusting pH levels.
  • Corrosion Control : It aids in the treatment of metals to prevent corrosion in various applications .

Case Study 1: Oil Well Acidizing

A notable case study demonstrated the successful use of hydrochloric acid combined with viscoelastic diverting agents for carbonate matrix acidizing in oil wells. This method improved oil recovery rates significantly by enhancing permeability through controlled dissolution of rock formations .

Case Study 2: Steel Pickling Process

In steel manufacturing, hydrochloric acid is employed for pickling processes to remove oxides and impurities from steel surfaces before further processing. This application not only improves product quality but also increases efficiency by reducing processing time .

Chemical Reactions Analysis

Structural Basis for Reactivity

The crystalline structure of HCl·H₂O consists of H₃O⁺ and Cl⁻ ions arranged in ferroelectric domains interspersed with antiferroelectric "boundary tissue" regions . This structural duality impacts its reactivity by:

  • Facilitating proton transfer via the H₃O⁺ ion.

  • Enabling lattice flexibility for ion exchange or solvation processes.

Acid-Base Reactions

HCl·H₂O behaves as a strong Brønsted acid due to the dissociation equilibrium:
H3O++ClHCl+H2O\text{H}_3\text{O}^+ + \text{Cl}^- \leftrightarrow \text{HCl} + \text{H}_2\text{O}
Key reactions include:

a. Neutralization with Hydroxides
Reacts with metal hydroxides to form chlorides and water:
H3O++Cl+NaOHNaCl+2H2O\text{H}_3\text{O}^+ + \text{Cl}^- + \text{NaOH} \rightarrow \text{NaCl} + 2\text{H}_2\text{O}

b. Carbonate Dissolution
Liberates CO₂ when reacting with carbonates :
CaCO3+2H3O++2ClCaCl2+CO2+3H2O\text{CaCO}_3 + 2\text{H}_3\text{O}^+ + 2\text{Cl}^- \rightarrow \text{CaCl}_2 + \text{CO}_2 \uparrow + 3\text{H}_2\text{O}

Redox Reactions

HCl·H₂O acts as both an acid and a reducing agent in redox processes:

a. Oxidation by Strong Oxidizers
Reacts with potassium permanganate (KMnO₄) to release Cl₂ gas :
2KMnO4+16HCl2KCl+2MnCl2+5Cl2+8H2O2\text{KMnO}_4 + 16\text{HCl} \rightarrow 2\text{KCl} + 2\text{MnCl}_2 + 5\text{Cl}_2 \uparrow + 8\text{H}_2\text{O}

b. Metal Dissolution
Corrodes metals like zinc, producing H₂ gas :
Zn+2H3O++2ClZnCl2+H2+2H2O\text{Zn} + 2\text{H}_3\text{O}^+ + 2\text{Cl}^- \rightarrow \text{ZnCl}_2 + \text{H}_2 \uparrow + 2\text{H}_2\text{O}

Thermochemical Behavior

Thermodynamic data for HCl·H₂O-related systems reveal insights into reaction energetics :

ReactionΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)Source
Cl⁻ + DCl → (Cl⁻·DCl)70.3--
(Cl⁻·2HCl) + HCl → (Cl⁻·3HCl)19.7 ± 1.349.0 ± 1.397.9

These values highlight the stability of ion clusters in gas-phase reactions involving HCl derivatives.

Role in Nucleation Kinetics

HCl·H₂O influences crystallization processes in mixed solvents. For Arbidol hydrochloride monohydrate (AHM), HCl:

  • Lowers the metastable zone width (MSZW), accelerating nucleation .

  • Reduces interfacial tension (γ) and critical nucleus size (r*), as calculated using Sangwal’s theory :

ParameterValue (with HCl)Value (without HCl)
γ (mJ/m²)1.22.5
r* (nm)3.85.6

Spectroscopic and Computational Insights

  • FTIR Spectroscopy : Confirms H₃O⁺ dominance in the lattice, with peaks at 1700–2800 cm⁻¹ corresponding to O–H stretching .

  • DFT Simulations : Predict ferroelectric domain-driven proton mobility, enabling rapid ion exchange in aqueous environments .

Phase-Change Dynamics

HCl·H₂O exhibits distinct phase transitions under varying pressures and temperatures :

Phase TransitionCritical Temperature (K)Critical Pressure (bar)
Triple Point323.5 ± 0.3280.20 ± 0.08

Q & A

Basic Research Questions

Q. How to prepare standardized hydrochloric acid (HCl) solutions for precise pH adjustment in biochemical assays?

  • Methodological Answer : To prepare a 1 M HCl solution, dilute concentrated HCl (e.g., 37% w/w, density 1.18 g/mL) with ultrapure water. Use the formula C1V1=C2V2C_1V_1 = C_2V_2, where C1C_1 is the initial concentration (12.1 M for 37% HCl), C2C_2 is the target concentration (1 M), and V2V_2 is the final volume. For example, add 8.26 mL of concentrated HCl to 991.74 mL of water. Calibrate the pH using certified buffer solutions (e.g., pH 2.00 and 4.00) and a calibrated electrode .

Q. What is the role of HCl in dissolving metal oxides during nanoparticle synthesis?

  • Methodological Answer : HCl acts as a leaching agent to dissolve metal oxides (e.g., ZnO, CuO) by protonating oxide ions, forming soluble chloride complexes. For instance, in CuO/rGO heterostructure synthesis, 35% HCl is used to etch copper acetate monohydrate, ensuring controlled release of Cu²⁺ ions for uniform nanoparticle growth. Optimize HCl concentration (5–10% v/v) to balance dissolution kinetics and avoid excessive chloride interference .

Q. How to safely handle and neutralize concentrated HCl in laboratory settings?

  • Methodological Answer : Always use fume hoods, acid-resistant gloves (e.g., nitrile), and goggles. For spills, neutralize with sodium bicarbonate or calcium carbonate. Collect waste in designated containers and treat with 1 M NaOH until pH 7–8 before disposal. Document safety protocols using resources like PubChem Hazard Summaries .

Advanced Research Questions

Q. How to mitigate chloride interference in spectroscopic analysis of transition metal ions in HCl-rich matrices?

  • Methodological Answer : Chloride ions can form complexes with metals (e.g., Fe³⁺, Mn²⁺), altering UV-Vis absorption spectra. Use chelating agents like EDTA (0.1–0.5 mM) to sequester interfering ions. For ICP-MS analysis, employ collision/reaction cells with helium or hydrogen gas to suppress polyatomic interferences (e.g., 40Ar35Cl+^{40}Ar^{35}Cl^+ for 75As+^{75}As^+) .

Q. What experimental parameters optimize HCl-driven extraction of anthocyanins from plant matrices?

  • Methodological Answer : Use response surface methodology (RSM) to model variables: HCl concentration (0.1–1 M), temperature (40–60°C), and liquid-solid ratio (20–50 mL/g). For chokeberry pomace, homogenization with 0.75% citric acid monohydrate and 1 M HCl at 50°C maximizes anthocyanin yield (∼81 mg/g). Validate with HPLC-DAD using cyanidin-3-O-galactoside as a reference .

Q. How to resolve contradictory data on HCl’s role in enzymatic hydrolysis of polysaccharides?

  • Methodological Answer : Contradictions arise from HCl’s dual role as a proton donor (enhancing hydrolysis) and denaturant (inactivating enzymes). Design time-course experiments with fixed enzyme activity (e.g., 10 U/mL cellulase) and varying HCl concentrations (0.1–0.5 M). Use SDS-PAGE to monitor enzyme integrity and HPLC to quantify glucose release .

Q. What electrochemical methods validate HCl’s efficacy in regenerating ion-exchange membranes?

  • Methodological Answer : Assess HCl (1–2 M) for regenerating cation-exchange membranes fouled by Ca²⁺/Mg²⁺. Measure membrane conductivity pre/post treatment using electrochemical impedance spectroscopy (EIS). Compare with EDTA regeneration; HCl typically restores >90% conductivity at 40°C but may degrade sulfonic acid groups at >2 M concentrations .

Q. How does HCl concentration affect fluorescence quenching in carbon quantum dot synthesis?

  • Methodological Answer : In Fe-doped carbon quantum dots, excess HCl (>0.5 M) reduces fluorescence by introducing chloride vacancies. Optimize via titration: add HCl (0.1–0.3 M) during citric acid monohydrate pyrolysis (180°C, 4 hr). Use PL spectroscopy to identify optimal emission intensity at 450 nm (λex = 360 nm) .

Properties

CAS No.

32754-98-6

Molecular Formula

ClH3O

Molecular Weight

54.47 g/mol

IUPAC Name

hydrate;hydrochloride

InChI

InChI=1S/ClH.H2O/h1H;1H2

InChI Key

DKAGJZJALZXOOV-UHFFFAOYSA-N

Canonical SMILES

O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (1R,3R)-methyl 1-amino-3-(4-(6-methoxyhexyl)phenyl)cyclopentanecarboxylate (12.84 g, 38.5 mmol) in EtOH (50 mL) was added dropwise to a solution of sodium borohydride (4.37 g, 115 mmol) in EtOH (50 mL). After about 15 hours 2N HCl was added slowly to the reaction mixture. The mixture was partially concentrated in vacuo and partitioned between EtOAc and water. The organic layer was separated and the solvent was removed in vacuo and the residue was dissolved in warm dioxane (100 mL) and water (1 mL) after cooling to about room temperature. The resulting solid was collected by filtration and dried in vacuo to provide ((1R,3R)-1-amino-3-(4-(6-methoxyhexyl)phenyl)cyclopentyl)methanol, hydrochloric acid, monohydrate.
Name
(1R,3R)-methyl 1-amino-3-(4-(6-methoxyhexyl)phenyl)cyclopentanecarboxylate
Quantity
12.84 g
Type
reactant
Reaction Step One
Quantity
4.37 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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